molecular formula C13H15N3OS2 B2920318 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392239-50-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No.: B2920318
CAS No.: 392239-50-8
M. Wt: 293.4
InChI Key: APEAMYOQWYRPDA-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a synthetic organic compound built around the 1,3,4-thiadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This reagent serves as a valuable building block in antimicrobial and anticancer research. The 1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability for better bioavailability in experimental models . Compounds featuring this nucleus have demonstrated a broad spectrum of pharmacological properties, largely due to the presence of the =N-C-S- moiety and the ring's strong aromaticity, which provides great in vivo stability . The ethylsulfanyl group at the 5-position of the thiadiazole ring is a common feature in bioactive molecules and can be further modified or may undergo metabolic oxidation in biological systems, potentially influencing its mechanism of action . In research settings, analogous 1,3,4-thiadiazole derivatives have shown promise as antimicrobial agents against resistant strains and have been investigated for their cytotoxic effects against various cancer cell lines, such as prostate cancer (PC3) and colon cancer (HT-29) . The mechanism of action for such compounds can involve strong interactions with biomolecules like proteins and DNA, potentially leading to enzyme inhibition or the induction of apoptosis in cancerous cells . This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-4-18-13-16-15-12(19-13)14-11(17)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEAMYOQWYRPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and substituted thiadiazole compounds .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs include compounds with modifications to the thiadiazole substituents or benzamide groups. Physical properties such as melting points and yields provide insights into stability and synthetic feasibility.

Compound Name Substituents (Position 5) Benzamide/Other Group (Position 2) Melting Point (°C) Yield (%) Source
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide (Target) Ethylsulfanyl 3,5-Dimethylbenzamide Not reported Not reported -
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 168–170 78
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Methylsulfanyl benzylidene 3,5-Dimethylphenyl 408 K (135°C) Not reported
N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine 2-[(4-Methylphenyl)amino]ethyl 4-Methylphenyl Not reported Not reported

Key Observations :

  • Ethylsulfanyl vs. Ethylthio: The target compound’s ethylsulfanyl group (-S-C₂H₅) is structurally similar to the ethylthio (-S-C₂H₅) group in compound 5g . Both groups enhance lipophilicity, but 5g’s phenoxyacetamide substituent results in a higher melting point (168–170°C), suggesting stronger intermolecular interactions compared to the target’s dimethylbenzamide.
  • 3,5-Dimethylphenyl vs. Methylsulfanyl Benzylidene: The target’s 3,5-dimethylbenzamide group differs from the methylsulfanyl benzylidene substituent in the analog from .
Antimicrobial and Anticancer Activity
  • Nitro-Substituted Derivatives () : Compounds like N-[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]benzo[d]thiazol-2-amine (18) exhibit enhanced antimicrobial and anticancer activities due to electron-withdrawing nitro groups, which may improve membrane permeability .
  • Antibacterial Activity (): N-(4-Methylphenyl)-5-{2-[(4-methylphenyl)amino]ethyl}-1,3,4-thiadiazole-2-amine demonstrates potent activity against E. coli and Bacillus subtilis, highlighting the role of aminoethyl substituents in targeting bacterial enzymes .
Antioxidant Potential
  • Oxadiazole and Thiadiazole Derivatives (): Compounds with methylphenylaminoethyl groups exhibit higher antioxidant activity (FRAP assay) than butylated hydroxytoluene (BHT), suggesting that electron-donating groups enhance radical scavenging .

Inference: The target compound’s ethylsulfanyl and dimethylbenzamide groups may balance lipophilicity and steric effects, but nitro or aminoethyl substituents (as in and ) could further optimize bioactivity.

Crystallographic Insights :

  • The analog in exhibits a planar molecular structure (r.m.s. deviation: 0.149 Å) stabilized by intramolecular C–H···N hydrogen bonds, which may influence solubility and bioavailability compared to non-planar analogs .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential based on various studies.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They have garnered significant attention due to their wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific structure of this compound contributes to its unique biological profile.

  • Chemical Formula : C13H16N4OS
  • Molecular Weight : 284.36 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Research indicates that compounds featuring the 1,3,4-thiadiazole moiety exhibit notable antimicrobial effects against various pathogens. For instance:

  • A study demonstrated that derivatives of 1,3,4-thiadiazole displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide showed inhibition rates of up to 56% against Xanthomonas oryzae at a concentration of 100 μg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For example:

  • A series of studies reported that certain 1,3,4-thiadiazole derivatives exhibited cytotoxic effects against various cancer cell lines. Notably, compounds were evaluated for their IC50 values against MDA-MB-231 breast cancer cells and showed promising results compared to standard treatments like cisplatin .

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated:

  • In vivo studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models indicated that certain thiadiazole derivatives provided significant protection against seizures. The compound was found to be more effective than valproic acid in some cases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : The antimicrobial action may involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
  • Anticancer : The anticancer effects are likely mediated through induction of apoptosis and inhibition of cell proliferation pathways.
  • Anticonvulsant : The anticonvulsant activity is attributed to modulation of GABAergic neurotransmission and inhibition of voltage-gated sodium channels .

Data Summary

Activity Tested Against Results
AntimicrobialXanthomonas oryzaeInhibition rates up to 56% at 100 μg/mL
AnticancerMDA-MB-231 cell lineIC50 values lower than cisplatin
AnticonvulsantMES and PTZ modelsMore effective than valproic acid

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation focused on synthesizing novel thiadiazole derivatives and assessing their antimicrobial properties against various pathogens. Results showed that specific compounds had superior activity compared to commercial antibiotics .
  • Anticancer Research : In vitro studies on different cancer cell lines revealed that certain thiadiazole derivatives induced significant cytotoxicity. These findings suggest potential applications in cancer therapy .
  • Anticonvulsant Evaluation : Research involving animal models demonstrated that thiadiazole derivatives could effectively reduce seizure frequency and severity compared to traditional anticonvulsants like diazepam .

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